2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S2/c1-13-11-14(2)26(23-13)17-7-8-19(28)25(24-17)10-9-21-18(27)12-29-20-22-15-5-3-4-6-16(15)30-20/h3-8,11H,9-10,12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHVGGFSBJILHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CSC3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The pyrazolyl-pyridazinone moiety is then synthesized separately, often starting from a pyrazole derivative and undergoing various functional group transformations to introduce the pyridazinone ring.
The final step involves the coupling of the benzo[d]thiazole and pyrazolyl-pyridazinone fragments through a thioether linkage, followed by the introduction of the acetamide group. This can be achieved using reagents such as thionyl chloride, acetic anhydride, and suitable bases under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant antiviral properties. For instance, derivatives similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide have been tested against various viruses such as Herpes Simplex Virus (HSV) and other viral pathogens. These studies show that modifications in the molecular structure can enhance antiviral efficacy while maintaining low cytotoxicity levels .
Anticancer Properties
Compounds derived from benzothiazole and pyrazole frameworks have also demonstrated promising anticancer activities. Research indicates that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have shown effectiveness against breast cancer and leukemia cell lines . The potential for this compound in cancer therapy warrants further investigation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Similar thiazole-containing compounds have been reported to possess activity against various bacterial strains, making them candidates for further development as antimicrobial agents. The benzothiazole moiety is known for enhancing the antimicrobial activity of related compounds .
Case Studies
Several case studies highlight the applications of this compound in medicinal chemistry:
Case Study 1: Antiviral Screening
In a study published in Pharmaceutical Research, researchers evaluated a series of thiazole-based compounds for their antiviral activity against HSV. The results showed that modifications similar to those present in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-y]}acetamide significantly enhanced antiviral efficacy while maintaining acceptable toxicity profiles .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of benzothiazole derivatives indicated that compounds with similar structures could inhibit tumor growth in vitro and in vivo models. The study demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazolyl-pyridazinone structure may also contribute to its biological activity by interacting with nucleic acids or proteins, leading to modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Benzothiazole Derivatives (Target vs. BZ-IV’s methylpiperazine enhances basicity and membrane permeability, whereas the pyridazine-pyrazole in the target compound may favor interactions with planar binding pockets (e.g., kinase ATP sites) .
Pyrazole-Containing Analogues :
- The difluoromethylpyrazole in introduces electronegative fluorine atoms, improving metabolic stability compared to the 3,5-dimethylpyrazole in the target compound.
- Both compounds utilize pyrazole as a hydrogen-bond acceptor, but the dimethyl variant may reduce steric hindrance .
Synthetic Flexibility :
Hydrogen-Bonding and Crystal Packing
- The pyridazine’s ketone and pyrazole’s NH groups in the target compound enable diverse hydrogen-bonding motifs, as described by Bernstein et al.’s graph-set analysis .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide , with CAS number 1351602-83-9 , is a novel synthetic molecule that incorporates both benzothiazole and pyrazole moieties. This compound has garnered interest due to its potential biological activities, particularly in anti-inflammatory, anti-cancer, and antimicrobial applications.
- Molecular Formula : C20H20N6O2S2
- Molecular Weight : 440.54 g/mol
- SMILES Notation : O=C(CSc1nc2c(s1)cccc2)NCCn1nc(ccc1=O)n1nc(cc1C)C
Anti-inflammatory Activity
Research has shown that compounds containing pyrazole and benzothiazole structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazoles have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives similar to our compound demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, indicating a strong anti-inflammatory potential compared to standard drugs like dexamethasone .
Anticancer Activity
The pyrazole nucleus is well-known for its anticancer activity. Compounds derived from this structure have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain pyrazole derivatives have been shown to inhibit histone deacetylases (HDAC), which are involved in cancer progression . The incorporation of the benzothiazole moiety may enhance this activity by increasing the lipophilicity and bioavailability of the compound.
Antimicrobial Properties
Benzothiazole derivatives have also been explored for their antimicrobial activities. In vitro studies indicate that compounds with similar structures exhibit significant activity against both bacterial strains (e.g., E. coli and Staphylococcus aureus) and fungal strains (e.g., Aspergillus niger). The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. (2014) | Pyrazole derivatives | Anti-inflammatory | Up to 85% inhibition of TNF-α at 10 µM |
| Burguete et al. (2023) | Pyrazole derivatives | Antimicrobial | Significant inhibition against E. coli at 40 µg/mL |
| Bekhit et al. (2023) | Benzothiazole derivatives | Anticancer | Inhibition of HDAC activity in cancer cell lines |
The biological activities exhibited by this compound can be attributed to the following mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By blocking the signaling pathways that lead to inflammation.
- Induction of Apoptosis : Through activation of caspases and downregulation of anti-apoptotic proteins.
- Membrane Disruption : Interfering with bacterial cell wall synthesis or integrity.
Q & A
Q. What are the optimal synthetic pathways and critical parameters for producing this compound?
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the benzothiazole-thioether core via nucleophilic substitution under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2: Coupling the pyridazinyl-ethylamine moiety using carbodiimide-mediated amidation, requiring precise pH control (6.5–7.5) to avoid side reactions .
- Critical Parameters: Reaction time (12–24 hrs), solvent purity, and inert atmosphere (N₂/Ar) to prevent oxidation. Yield optimization relies on TLC monitoring and iterative adjustments of stoichiometry .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation: ¹H/¹³C NMR for verifying substituent positions and stereochemistry; key peaks include the benzothiazole proton (δ 7.8–8.2 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
- Purity Assessment: HPLC with C18 columns (≥95% purity threshold) and MS for molecular ion detection (e.g., [M+H]⁺) .
- Crystallinity: X-ray diffraction for solid-state structure elucidation, particularly to resolve pyrazole-pyridazine conformational flexibility .
Q. How is the compound’s biological activity assessed in preliminary studies?
- In Vitro Assays: Enzyme inhibition (e.g., kinase or protease targets) using fluorometric/colorimetric readouts (IC₅₀ calculations) .
- Cellular Models: Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (Kd values) .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms or biological interactions?
- Reaction Pathways: Density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfur nucleophile attack on benzothiazole) .
- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., pyridazine interactions with ATP-binding pockets) using AMBER or GROMACS .
- Quantum Chemical Calculations: Predict spectroscopic properties (NMR chemical shifts) via Gaussian software for cross-validation with experimental data .
Q. What strategies resolve contradictions in biological assay data?
- Reproducibility Checks: Repeat assays under standardized conditions (fixed pH, temperature, and cell passage number) .
- Orthogonal Validation: Combine SPR with microscale thermophoresis (MST) to confirm binding constants .
- Meta-Analysis: Use cheminformatics tools (e.g., KNIME) to correlate structural analogs’ activity and identify outliers .
Q. How can AI-driven tools optimize synthesis or property prediction?
- Reaction Design: ICReDD’s quantum chemistry-guided workflows to screen solvent/catalyst combinations and reduce trial-and-error .
- Process Simulation: COMSOL Multiphysics for modeling heat/mass transfer in scaled-up reactions .
- Generative Models: Predict novel derivatives with enhanced solubility using recurrent neural networks (RNNs) trained on PubChem data .
Q. What methodologies enable rational design of derivatives with improved pharmacokinetics?
- SAR Studies: Systematic substitution of pyrazole (3,5-dimethyl groups) and benzothiazole (sulfanyl vs. sulfonyl) to modulate logP and bioavailability .
- Prodrug Strategies: Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety for controlled release .
- ADMET Prediction: SwissADME or pkCSM to forecast absorption, CYP450 interactions, and toxicity .
Q. How can interdisciplinary approaches enhance research on this compound?
- Chemical Engineering Integration: Apply membrane separation technologies (CRDC RDF2050104) to purify intermediates .
- Smart Laboratories: Implement AI-driven robotic platforms (e.g., LabDroid) for autonomous reaction optimization .
- Data Curation: Use blockchain-secured ELNs (Electronic Lab Notebooks) to ensure reproducibility and data integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
